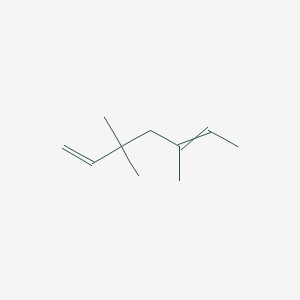
1,5-Heptadiene, 3,3,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Heptadiene, 3,3,5-trimethyl-: is an organic compound with the molecular formula C10H18 . It is a type of diene, which means it contains two double bonds in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadiene, 3,3,5-trimethyl- can be achieved through several methods. One common approach involves the alkylation of 1,5-heptadiene with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel , to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,5-Heptadiene, 3,3,5-trimethyl- often involves large-scale catalytic processes . These processes are designed to optimize yield and purity while minimizing costs. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Heptadiene, 3,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols , while reduction can produce alkanes . Substitution reactions can result in the formation of halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Heptadiene, 3,3,5-trimethyl- has several applications in scientific research, including:
Chemistry: It is used as a in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential and interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in and .
Industry: It is utilized in the production of polymers , resins , and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,5-Heptadiene, 3,3,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in cycloaddition reactions , such as the Diels-Alder reaction , which is widely used in organic synthesis. These reactions enable the formation of cyclic compounds with diverse structures and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Heptadiene, 3,3,6-trimethyl-
- 1,5-Heptadiene, 2,3,6-trimethyl-
- 1,5-Heptadien-4-one, 3,3,6-trimethyl-
Uniqueness
1,5-Heptadiene, 3,3,5-trimethyl- is unique due to its specific molecular structure and reactivity . The presence of three methyl groups at positions 3 and 5 distinguishes it from other similar compounds, influencing its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
74630-29-8 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
3,3,5-trimethylhepta-1,5-diene |
InChI |
InChI=1S/C10H18/c1-6-9(3)8-10(4,5)7-2/h6-7H,2,8H2,1,3-5H3 |
InChI-Schlüssel |
LYSNVLBVPTUPMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)CC(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


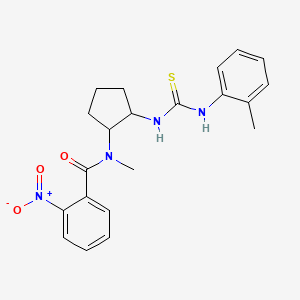
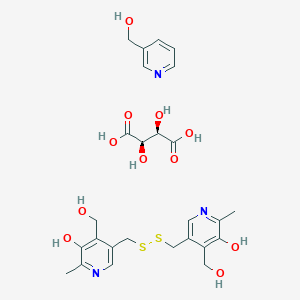
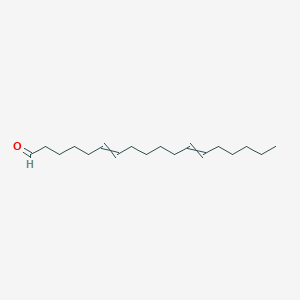
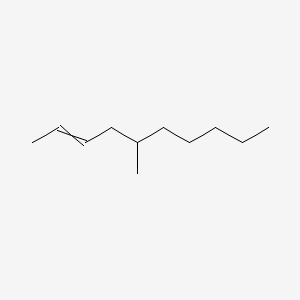
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
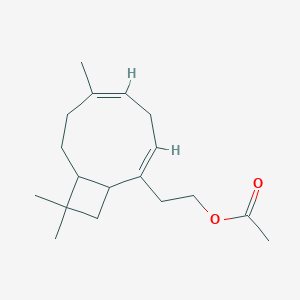
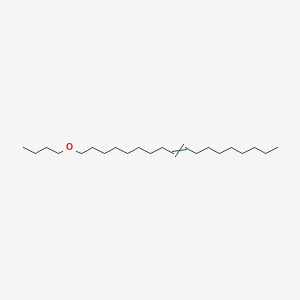
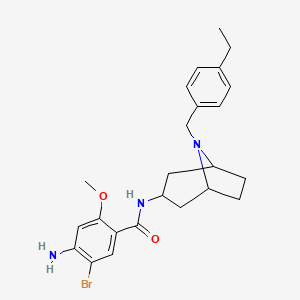
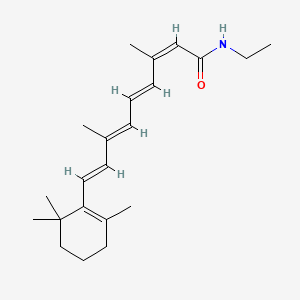
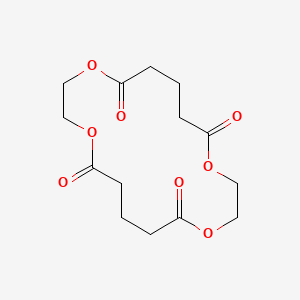
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
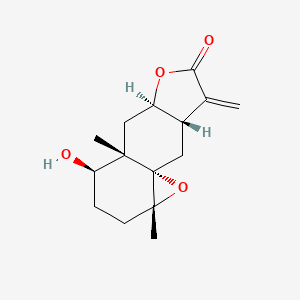
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
